Cas no 29486-87-1 (Adenosine5'-(trihydrogen diphosphate), P'-[3-[3-(bromoacetyl)pyridinio]propyl] ester,inner salt (9CI))
29486-87-1 structure
Product Name:Adenosine5'-(trihydrogen diphosphate), P'-[3-[3-(bromoacetyl)pyridinio]propyl] ester,inner salt (9CI)
Numero CAS:29486-87-1
MF:C20H25BrN6O11P2
MW:667.297625303268
CID:270031
PubChem ID:193654
Update Time:2025-04-19
Adenosine5'-(trihydrogen diphosphate), P'-[3-[3-(bromoacetyl)pyridinio]propyl] ester,inner salt (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Adenosine5'-(trihydrogen diphosphate), P'-[3-[3-(bromoacetyl)pyridinio]propyl] ester,inner salt (9CI)
- 29486-87-1
- 3-Bppapp
- 5'-o-{[({3-[3-(bromoacetyl)pyridinium-1-yl]propoxy}phosphinato)oxy](hydroxy)phosphoryl}adenosine
- Adenosine 5'-(trihydrogen diphosphate), mono(3-(3-(bromoacetyl)pyridino)propyl) ester, hydroxide, inner salt
- 3-((3-Bromoacetylpyridinio)propyl)adenosine pyrophosphate
- 349099-89-4
- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 3-[3-(2-bromoacetyl)pyridin-1-ium-1-yl]propyl phosphate
- DTXSID00276723
-
- Inchi: 1S/C20H25BrN6O11P2/c21-7-13(28)12-3-1-4-26(8-12)5-2-6-35-39(31,32)38-40(33,34)36-9-14-16(29)17(30)20(37-14)27-11-25-15-18(22)23-10-24-19(15)27/h1,3-4,8,10-11,14,16-17,20,29-30H,2,5-7,9H2,(H3-,22,23,24,31,32,33,34)/t14-,16-,17-,20-/m1/s1
- Chiave InChI: DGUCVAXIFNJSTB-WVSUBDOOSA-N
- Sorrisi: BrCC(C1=CC=C[N+](=C1)CCCOP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O)=O
Proprietà calcolate
- Massa esatta: 666.02415
- Massa monoisotopica: 666.02399g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 40
- Conta legami ruotabili: 13
- Complessità: 966
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -2.6
- Superficie polare topologica: 245Ų
Proprietà sperimentali
- PSA: 245.38
Adenosine5'-(trihydrogen diphosphate), P'-[3-[3-(bromoacetyl)pyridinio]propyl] ester,inner salt (9CI) Letteratura correlata
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
29486-87-1 (Adenosine5'-(trihydrogen diphosphate), P'-[3-[3-(bromoacetyl)pyridinio]propyl] ester,inner salt (9CI)) Prodotti correlati
- 86-08-8(3-Acetylpyridine adenine dinucleotide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti